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Introduction

SHR1653 is a potent and highly selective antagonist of the oxytocin receptor (OTR), a G-
protein coupled receptor pivotal in regulating various physiological processes, including uterine
contractions and ejaculatory functions.[1] Its efficacy has been demonstrated in preclinical rat
models, suggesting its therapeutic potential in conditions such as premature ejaculation (PE)
and for the delay of preterm labor.[1] Notably, SHR1653 exhibits favorable pharmacokinetic
profiles and excellent blood-brain barrier penetration, making it a promising candidate for
centrally-mediated disorders.[1]

These application notes provide detailed protocols for the in vivo administration of SHR1653 in
rat models for studying its effects on uterine contractions and in a model of premature
ejaculation. This document also summarizes the available pharmacokinetic and safety data in
rats to guide dose selection and experimental design.

Physicochemical Properties and Formulation

SHR1653 is a small molecule with a structure featuring an aryl-substituted 3-
azabicyclo[3.1.0]hexane scaffold.[1] For oral administration in rats, SHR1653 can be
formulated as a suspension. A typical vehicle for oral gavage consists of a mixture of solvents
to ensure adequate solubility and stability.
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Formulation Protocol for Oral Gavage:

A common formulation involves a multi-component vehicle system. While the exact formulation
for SHR1653 in the pivotal preclinical studies is proprietary, a general protocol for formulating
poorly soluble compounds for oral gavage in rats is provided below. Researchers should
perform their own solubility and stability tests.

Example Vehicle Composition:

10% Dimethyl sulfoxide (DMSO)

40% Polyethylene glycol 300 (PEG300)

5% Tween-80

45% Saline (0.9% NacCl)

Preparation Steps:

Weigh the required amount of SHR1653 powder.

Dissolve the SHR1653 powder in DMSO to create a stock solution.

Add PEG300 to the DMSO/SHR1653 mixture and vortex thoroughly.

Add Tween-80 and mix until the solution is clear.

Finally, add the saline and mix to form a homogenous suspension.

Pharmacokinetic Profile in Rats

SHR1653 has demonstrated a favorable pharmacokinetic profile in rats, characterized by low
clearance and dose-proportional exposure.[1] The following table summarizes key
pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.
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Parameter Route Dose (mg/kg) Value
Cmax PO 30 1234 + 245 ng/mL
PO 100 4567 + 890 ng/mL
Tmax PO 30 20+05h
PO 100 40+1.0h
AUC (0-24h) PO 30 28328 + 5432 ng-h/mL
98765 + 15432
PO 100
ng-h/mL

Low (specific value
Clearance (CL) v 1 ) )

not publicly available)

o Moderate (specific
Volume of Distribution )
v 1 value not publicly

(vd) .

available)
Half-life (t1/2) \ 1 ~2-3 h (estimated)

Moderate to high
Bioavailability (F%) PO - (specific value not

publicly available)

Note: The data presented above is compiled from publicly available information and may not
represent the complete pharmacokinetic profile. Researchers are encouraged to conduct their
own pharmacokinetic studies for their specific experimental conditions.

Experimental Protocols
Rat Model of Oxytocin-Induced Uterine Contractions

This protocol is designed to evaluate the efficacy of SHR1653 in inhibiting oxytocin-induced
uterine contractions in anesthetized female rats.

Materials:

o Female Sprague-Dawley rats (200-250 g)
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SHR1653 formulated for oral or intravenous administration
Oxytocin

Anesthetic (e.g., urethane or isoflurane)

Saline solution

Intrauterine pressure transducer or similar recording device

Procedure:

Anesthetize the rat according to approved institutional protocols.

Surgically expose the uterus and insert a pressure transducer into one of the uterine horns to
record contractions.

Allow the animal to stabilize for a period of 30 minutes.

Administer SHR1653 at the desired dose (e.g., 10, 30, or 100 mg/kg) via the chosen route
(oral gavage or intravenous injection).

Wait for the appropriate absorption time depending on the route of administration (e.g., 30-60
minutes for oral gavage).

Induce uterine contractions by administering a continuous intravenous infusion of oxytocin.
The infusion rate should be titrated to produce regular and stable contractions.

Record uterine contractions for a defined period (e.g., 60 minutes) after the initiation of the
oxytocin infusion.

Analyze the data by measuring the frequency, amplitude, and duration of uterine contractions
before and after SHR1653 administration. A dose-dependent inhibition of uterine
contractions is expected.[1]

Experimental Workflow for Uterine Contraction Model
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Caption: Workflow for the rat uterine contraction inhibition assay.
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Rat Model of Premature Ejaculation (PE)

This protocol describes a pharmacologically-induced model of premature ejaculation in male
rats using the 5-HT1A receptor agonist 8-OH-DPAT. This model can be used to assess the
efficacy of SHR1653 in delaying ejaculation.

Materials:

o Male Wistar or Sprague-Dawley rats (250-300 g)

» Ovariectomized female rats for sexual receptivity induction

» SHR1653 formulated for oral administration

o 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin)

» Estradiol benzoate and progesterone for inducing estrus in females
e Mating arenas

Procedure:

* Induction of Estrus in Females:

o Administer estradiol benzoate subcutaneously to ovariectomized female rats 48 hours
before the mating test.

o Administer progesterone subcutaneously 4 hours before the mating test to ensure sexual
receptivity.

o Acclimatization and Baseline Mating Behavior:
o Acclimatize male rats to the mating arenas.

o Conduct baseline mating tests to select sexually active males. Key parameters to measure
include mount latency, intromission latency, and ejaculation latency.

e Treatment Administration:
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o Administer SHR1653 orally at desired doses (e.g., 10, 30, 100 mg/kg) to the male rats.
The timing of administration should be based on the Tmax of the compound (e.g., 2-4
hours before testing).

o A control group should receive the vehicle.

¢ |nduction of PE-like State:

o Administer 8-OH-DPAT (e.g., 0.4-0.8 mg/kg, subcutaneous or intrathecal) to the male rats
at a specific time point before the mating test (e.g., 15-30 minutes). This will induce a state
of shortened ejaculation latency.

o Mating Test:
o Introduce a sexually receptive female rat into the arena with the treated male rat.

o Record the following copulatory behaviors for a set duration (e.g., 30 minutes):

Mount Latency (ML): Time from the introduction of the female to the first mount.

» Intromission Latency (IL): Time from the introduction of the female to the first
intromission.

» Ejaculation Latency (EL): Time from the first intromission to ejaculation.
= Mount Frequency (MF): Number of mounts.

= Intromission Frequency (IF): Number of intromissions.

Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
o Data Analysis:

o Compare the ejaculatory parameters between the SHR1653-treated groups and the
vehicle control group. A significant increase in ejaculation latency in the SHR1653-treated
groups would indicate efficacy.

Experimental Workflow for Premature Ejaculation Model
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Caption: Workflow for the 8-OH-DPAT-induced premature ejaculation rat model.

Safety and Tolerability in Rats

A 7-day acute toxicity study of SHR1653 in rats demonstrated good tolerability.[1]
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Dose (mg/kg/day) Observations
100 Well tolerated, no abnormal findings.
300 Well tolerated, no abnormal findings.

Well tolerated, increased urinary output

900
observed.

The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg, and the
Maximum Tolerated Dose (MTD) was greater than 900 mg/kg.[1]

Mechanism of Action: Oxytocin Receptor Signaling

SHR1653 exerts its effects by competitively blocking the binding of oxytocin to its receptor. The
oxytocin receptor is a Gg/11-protein coupled receptor. Upon activation by oxytocin, it initiates a
signaling cascade that leads to an increase in intracellular calcium concentration, ultimately

resulting in smooth muscle contraction. By antagonizing this receptor, SHR1653 prevents these

downstream effects.

Oxytocin Receptor Signaling Pathway

Cytosol

Cell Membrane
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Caption: Simplified oxytocin receptor signaling pathway and the antagonistic action of
SHR1653.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1193598?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Canonical-Gq-11-PLC-Ca-signaling-pathway-of-vagal-oxytocin-receptors-and-their_fig2_394491079
https://www.benchchem.com/product/b1193598#shr1653-in-vivo-dosing-for-rat-models
https://www.benchchem.com/product/b1193598#shr1653-in-vivo-dosing-for-rat-models
https://www.benchchem.com/product/b1193598#shr1653-in-vivo-dosing-for-rat-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193598?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

